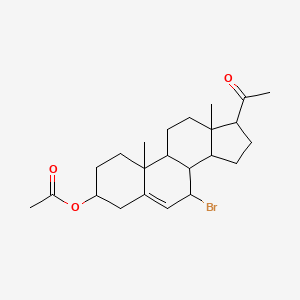

7-BroMo-3-O-acetyl-pregnenolone

Beschreibung

BenchChem offers high-quality 7-BroMo-3-O-acetyl-pregnenolone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-BroMo-3-O-acetyl-pregnenolone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C23H33BrO3 |

|---|---|

Molekulargewicht |

437.4 g/mol |

IUPAC-Name |

(17-acetyl-7-bromo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate |

InChI |

InChI=1S/C23H33BrO3/c1-13(25)17-5-6-18-21-19(8-10-23(17,18)4)22(3)9-7-16(27-14(2)26)11-15(22)12-20(21)24/h12,16-21H,5-11H2,1-4H3 |

InChI-Schlüssel |

XBASGDGJPXJCNL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C)C)Br)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Chemical structure and properties of 7-Bromo-3-O-acetyl-pregnenolone

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-3-O-acetyl-pregnenolone, a halogenated derivative of the neurosteroid pregnenolone. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical structure, physicochemical properties, a plausible synthetic route, and detailed spectroscopic characterization of the title compound. Furthermore, it explores the potential biological activities and applications based on structure-activity relationships derived from related pregnenolone analogs. This guide aims to serve as a foundational resource, integrating established principles of steroid chemistry with predictive data analysis to facilitate further research and application development.

Introduction: The Significance of Pregnenolone and its Derivatives

Pregnenolone (P5), a 21-carbon steroid, is a pivotal endogenous compound synthesized from cholesterol within the mitochondria of the adrenal glands, gonads, and brain.[1][2] It serves as the universal precursor for the biosynthesis of a vast array of steroid hormones, including progestogens, mineralocorticoids, glucocorticoids, androgens, and estrogens.[3][4] Beyond its role as a metabolic intermediate, pregnenolone and its sulfate ester are recognized as potent neurosteroids, exhibiting a range of biological activities within the central nervous system.[3][5] They are known to modulate synaptic function, enhance myelination, and may offer neuroprotective benefits, potentially improving cognitive and memory functions.[3][6]

The chemical modification of the pregnenolone scaffold has been a fertile area of research, yielding derivatives with novel biological profiles. Alterations at various positions of the steroid nucleus can dramatically influence a compound's receptor affinity, metabolic stability, and therapeutic potential. The introduction of a halogen atom, such as bromine, at the C-7 position of the Δ⁵-steroid core is a strategic modification. This position is allylic to the C5-C6 double bond, making it a reactive site for functionalization. Halogenation at this position can impact the molecule's electronic properties and conformation, potentially leading to enhanced or novel pharmacological activities, such as anti-inflammatory or cytotoxic effects.[7]

This guide focuses specifically on 7-Bromo-3-O-acetyl-pregnenolone, a derivative combining C-7 bromination with acetylation of the 3β-hydroxyl group. The 3-O-acetyl group is a common modification in steroid chemistry, often used as a protecting group or to improve lipophilicity and pharmacokinetic properties. This document will synthesize available chemical knowledge to provide a detailed technical profile of this specific compound.

Chemical Identity and Structural Elucidation

The structure of 7-Bromo-3-O-acetyl-pregnenolone is defined by the foundational four-ring system of pregnane, modified with key functional groups that dictate its chemical behavior.

-

Systematic IUPAC Name: (3S,7S,8R,9S,10R,13S,14S,17S)-7-bromo-10,13-dimethyl-17-acetyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-hexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate

-

CAS Number: 114417-65-1[8]

-

Molecular Formula: C₂₃H₃₃BrO₃

-

Molecular Weight: 453.41 g/mol

Structural Features: The molecule consists of a pregn-5-ene backbone. A bromine atom is introduced at the C-7 position, which is an allylic carbon. This C-Br bond is a key feature influencing the molecule's reactivity. The hydroxyl group at the 3β position is esterified with an acetyl group. The stereochemistry of the bromo group at C-7 is typically introduced in the alpha (α) or beta (β) configuration depending on the synthetic method, which significantly affects the molecule's three-dimensional shape.

Physicochemical Properties

While experimental data for this specific compound is not widely published, the following properties can be predicted based on the parent compound, pregnenolone acetate, and general principles of halogenated steroids.

| Property | Predicted Value / Observation | Reference / Justification |

| Appearance | White to off-white crystalline powder | Based on the appearance of similar steroid derivatives like pregnenolone acetate.[2] |

| Melting Point | Expected to be in the range of 150-170 °C | Pregnenolone acetate melts at 149-152 °C.[2] Bromination may slightly increase the melting point due to increased molecular weight. |

| Solubility | Soluble in organic solvents (e.g., Chloroform, Dichloromethane, Acetone); Insoluble in water. | The acetyl group and steroid backbone confer high lipophilicity. |

| Stability & Storage | Store at room temperature, protected from light and moisture. | Steroids are generally stable under these conditions. Long-term storage in a desiccator is recommended. |

Synthesis and Purification

A plausible and efficient synthesis of 7-Bromo-3-O-acetyl-pregnenolone can be achieved via a two-step process starting from pregnenolone. This protocol is based on well-established reactions in steroid chemistry.

Experimental Protocol

Step 1: Acetylation of Pregnenolone to 3-O-acetyl-pregnenolone

-

Dissolution: Dissolve pregnenolone (1 equivalent) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

-

Acylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.5 equivalents) dropwise with stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).

-

Washing: Wash the combined organic layers sequentially with 1M HCl to remove pyridine, then with saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-O-acetyl-pregnenolone.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain pure 3-O-acetyl-pregnenolone.

Step 2: Allylic Bromination of 3-O-acetyl-pregnenolone

-

Dissolution: Dissolve the purified 3-O-acetyl-pregnenolone (1 equivalent) in a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile in a flask equipped with a reflux condenser.

-

Initiation: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide or AIBN (catalytic amount) to the solution.[9][10][11]

-

Reaction: Heat the mixture to reflux under illumination with a heat lamp or UV light to initiate the radical reaction.[9] The reaction is typically complete within 1-3 hours. The insoluble succinimide byproduct will float to the surface, indicating reaction progress.[10]

-

Work-up: Cool the reaction mixture to room temperature and filter off the succinimide.

-

Washing: Wash the filtrate with saturated sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude 7-Bromo-3-O-acetyl-pregnenolone by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

Causality and Experimental Choices

-

Acetylation: The acetylation of the 3β-hydroxyl group serves two purposes: it protects the alcohol from oxidation or other side reactions during the subsequent bromination step, and it increases the solubility of the steroid in non-polar organic solvents used for the radical reaction.

-

N-Bromosuccinimide (NBS): NBS is the reagent of choice for allylic bromination.[12] It provides a low, constant concentration of molecular bromine (Br₂) and bromine radicals (Br•) in the reaction mixture.[9][11] This is crucial to favor the radical substitution at the allylic C-7 position over the competing electrophilic addition of bromine across the C5-C6 double bond.[9][12]

-

Radical Initiator: Light or a chemical initiator like AIBN is required to initiate the reaction by causing the homolytic cleavage of the N-Br bond in NBS or the Br-Br bond in the in-situ generated Br₂, starting the radical chain reaction.[10]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 7-Bromo-3-O-acetyl-pregnenolone.

Spectroscopic Characterization

The identity and purity of the synthesized 7-Bromo-3-O-acetyl-pregnenolone would be confirmed using a combination of spectroscopic techniques. The following data are predicted based on the structure and known values for similar compounds.

Predicted ¹H and ¹³C NMR Data

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts (in ppm, relative to TMS) in CDCl₃ are summarized below.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Vinyl Proton | ~ 5.4 - 5.6 | d | H-6 |

| Allylic Proton | ~ 4.5 - 4.8 | m | H-7 (proton on carbon bearing bromine) |

| Carbinol Proton | ~ 4.5 - 4.7 | m | H-3 (proton on carbon with acetyl group) |

| Acetyl Protons | ~ 2.05 | s | -OCOCH₃ |

| Angular Methyls | ~ 1.05, ~ 0.65 | s, s | H-19, H-18 |

| C-21 Methyl | ~ 2.13 | s | H-21 |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| C-20 Carbonyl | ~ 209 | C=O (ketone) |

| Acetyl Carbonyl | ~ 170 | C=O (ester) |

| Olefinic Carbons | ~ 139, ~ 125 | C-5, C-6 |

| C-3 Carbon | ~ 73 | C-O (ester) |

| C-7 Carbon | ~ 50 - 60 | C-Br |

| Acetyl Methyl | ~ 21 | -OCOCH₃ |

| Angular Methyls | ~ 19, ~ 13 | C-19, C-18 |

| C-21 Methyl | ~ 31 | C-21 |

Note: The introduction of the bromine at C-7 would cause a significant downfield shift for the H-7 proton and an upfield shift for the C-7 carbon compared to the unsubstituted analog.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition.

-

Expected Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity (approximately 1:1 ratio) will be observed, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[13][14]

-

m/z ≈ 452.16 (for C₂₃H₃₃⁷⁹BrO₃)

-

m/z ≈ 454.16 (for C₂₃H₃₃⁸¹BrO₃)

-

-

Key Fragmentation: Expect to see fragments corresponding to the loss of bromine (M-Br)⁺, loss of the acetyl group (M-CH₃CO)⁺, and loss of acetic acid (M-CH₃COOH)⁺.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1730 - 1740 | Strong | C=O stretch of the acetyl ester group[15] |

| ~ 1705 - 1715 | Strong | C=O stretch of the C-20 ketone |

| ~ 1665 | Medium | C=C stretch of the Δ⁵ double bond |

| ~ 1240 | Strong | C-O stretch of the acetyl ester group[8] |

| ~ 550 - 650 | Medium | C-Br stretch |

Potential Biological Activity and Applications

While no specific biological data for 7-Bromo-3-O-acetyl-pregnenolone has been published, its structural features allow for informed speculation on its potential pharmacological profile, drawing from research on related compounds.

-

Neurosteroid Activity: The parent molecule, pregnenolone, is a known neurosteroid.[3] Modifications at the C-7 position can alter this activity. For instance, 7α-hydroxypregnenolone, another C-7 substituted derivative, has been shown to stimulate locomotor activity.[16][17] It is plausible that 7-bromo substitution could modulate interactions with neuronal receptors, such as GABA-A or NMDA receptors, although the specific effect (agonist, antagonist, or modulator) would require experimental validation.

-

Anti-inflammatory Potential: Halogenation is a common strategy in the design of potent anti-inflammatory steroids. For example, 7α-halogenation of corticosteroids has been shown to increase anti-inflammatory potency in some cases.[18] The bromine at C-7 could confer anti-inflammatory properties to the pregnenolone scaffold, a possibility that warrants investigation in relevant cellular and animal models of inflammation.

-

Anticancer and Cytotoxic Effects: Numerous modified steroids, including pregnenolone derivatives, have been investigated for their potential as anticancer agents.[7] Halogenated compounds are of particular interest in drug design for their ability to form halogen bonds and alter protein-ligand interactions. The cytotoxic potential of 7-Bromo-3-O-acetyl-pregnenolone against various cancer cell lines would be a logical avenue for future research.

-

Enzyme Inhibition: The steroid nucleus is a common scaffold for designing enzyme inhibitors. Pregnenolone derivatives have been explored as inhibitors of enzymes like CYP17A1, which is involved in steroid biosynthesis.[19] The introduction of a bulky, electronegative bromine atom could influence binding to the active sites of various enzymes, making it a candidate for screening against a panel of therapeutically relevant enzymes.

The diagram below illustrates the central role of pregnenolone in steroidogenesis, providing context for how derivatives like 7-Bromo-3-O-acetyl-pregnenolone represent a departure from the natural metabolic pathway, potentially leading to novel biological effects.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. KEGG PATHWAY: Steroid hormone biosynthesis - Reference pathway [kegg.jp]

- 3. Pregnenolone - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. The synthetic enantiomer of pregnenolone sulfate is very active on memory in rats and mice, even more so than its physiological neurosteroid counterpart: Distinct mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A synthetic pregnenolone analog promotes microtubule dynamics and neural development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. datapdf.com [datapdf.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Wohl-Ziegler Reaction [organic-chemistry.org]

- 11. One moment, please... [chemistrysteps.com]

- 12. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 13. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Conformations of Steroid Hormones: Infrared and Vibrational Circular Dichroism Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. 7α-Hydroxypregnenolone, a New Key Regulator of Locomotor Activity of Vertebrates: Identification, Mode of Action, and Functional Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

7-Bromo-3-O-acetyl-pregnenolone CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-3-O-acetyl-pregnenolone, a halogenated derivative of the neurosteroid pregnenolone acetate. This document details the chemical identity, including its CAS number and molecular weight, and presents a well-established synthetic methodology for its preparation. Furthermore, it delves into the structural elucidation and characterization techniques essential for verifying its identity and purity. The guide also explores the potential applications of 7-Bromo-3-O-acetyl-pregnenolone in drug discovery and development, drawing upon the known biological activities of related brominated steroids and pregnenolone analogs. This whitepaper is intended to be a valuable resource for researchers and scientists working in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction: The Significance of Brominated Steroids

The introduction of a bromine atom into a steroid nucleus can significantly modulate its biological activity. This modification can influence the compound's lipophilicity, metabolic stability, and binding affinity to target receptors. Brominated steroids have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties. The strategic placement of a bromine atom can lead to enhanced potency or a modified selectivity profile compared to the parent steroid.

Pregnenolone and its acetate ester are well-known neurosteroids that play crucial roles in various physiological processes, including memory, mood, and neuroprotection. The synthesis of 7-Bromo-3-O-acetyl-pregnenolone represents a targeted modification of the pregnenolone scaffold, with the bromine atom positioned at the allylic C7 position. This strategic bromination is anticipated to alter the electronic and steric properties of the B-ring, potentially leading to novel biological activities.

This guide provides a detailed examination of 7-Bromo-3-O-acetyl-pregnenolone, offering a foundational understanding for its synthesis, characterization, and potential exploration in therapeutic applications.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of a compound is paramount for its effective use in research and development.

Chemical Identity

| Property | Value | Source |

| Chemical Name | 7-Bromo-3β-acetoxy-pregn-5-en-20-one | IUPAC Nomenclature |

| Synonyms | 7-Bromo-3-O-acetyl-pregnenolone | Common Name |

| CAS Number | 114417-65-1 | [1] |

| Molecular Formula | C₂₃H₃₃BrO₃ | Calculated |

| Molecular Weight | 437.41 g/mol | Calculated |

Structural Representation

Caption: Chemical structure and key properties of 7-Bromo-3-O-acetyl-pregnenolone.

Synthesis and Purification

The synthesis of 7-Bromo-3-O-acetyl-pregnenolone can be efficiently achieved through the allylic bromination of the readily available starting material, pregnenolone acetate. This reaction is a cornerstone of synthetic organic chemistry and relies on the generation of a bromine radical, which selectively abstracts an allylic hydrogen atom.

Synthetic Workflow

Caption: Synthetic workflow for 7-Bromo-3-O-acetyl-pregnenolone.

Detailed Experimental Protocol

This protocol is based on well-established procedures for the allylic bromination of steroidal alkenes.

Materials:

-

Pregnenolone acetate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.1 eq)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of pregnenolone acetate in anhydrous carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of AIBN.

-

Reaction Execution: Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Extraction and Drying: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 7-Bromo-3-O-acetyl-pregnenolone.

Causality behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is the preferred reagent for allylic bromination as it provides a low, constant concentration of bromine radicals, minimizing the competing electrophilic addition of bromine to the double bond.

-

AIBN: AIBN serves as a radical initiator, which upon heating, decomposes to generate radicals that initiate the chain reaction.

-

Carbon Tetrachloride: CCl₄ is a non-polar, aprotic solvent that is ideal for radical reactions and does not react with the reagents.

-

Column Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity, allowing for the separation of the desired product from unreacted starting material and byproducts.

Structural Elucidation and Characterization

The unambiguous identification and purity assessment of the synthesized 7-Bromo-3-O-acetyl-pregnenolone are critical. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Analysis Workflow

Caption: Workflow for the structural characterization of 7-Bromo-3-O-acetyl-pregnenolone.

Expected Spectroscopic Data

While specific experimental data is not available in the literature, the expected spectroscopic features can be predicted based on the structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the steroid backbone. Key diagnostic signals would include:

-

A downfield shift of the proton at C7 due to the deshielding effect of the bromine atom.

-

The vinyl proton at C6.

-

The acetyl methyl protons as a singlet around 2.0 ppm.

-

The angular methyl protons at C18 and C19 as singlets.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The C7 carbon is expected to be significantly shifted downfield due to the direct attachment of the electronegative bromine atom.

-

Mass Spectrometry (HRMS): High-resolution mass spectrometry will confirm the molecular formula by providing a highly accurate mass measurement. The isotopic pattern characteristic of a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units) will be a definitive feature.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, including the carbonyl stretching frequencies for the acetate ester and the C20 ketone, as well as the C=C stretching of the alkene.

Potential Applications in Drug Discovery

The unique structural features of 7-Bromo-3-O-acetyl-pregnenolone suggest several potential avenues for investigation in drug discovery.

-

Neuroprotective Agents: Pregnenolone and its derivatives have shown promise in models of neurodegenerative diseases. The introduction of bromine at the C7 position could enhance blood-brain barrier permeability and modulate the interaction with neuronal targets.

-

Anti-inflammatory Agents: Halogenated steroids are a well-established class of anti-inflammatory drugs. The 7-bromo substituent could confer potent anti-inflammatory activity through mechanisms involving the modulation of inflammatory signaling pathways.

-

Anticancer Agents: Certain brominated compounds have exhibited cytotoxic activity against various cancer cell lines. The potential of 7-Bromo-3-O-acetyl-pregnenolone as an anticancer agent warrants investigation, particularly in hormone-dependent cancers.

Conclusion

7-Bromo-3-O-acetyl-pregnenolone is a synthetically accessible derivative of pregnenolone acetate with significant potential for further investigation in medicinal chemistry and pharmacology. This technical guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and a framework for its characterization. The exploration of its biological activities could lead to the discovery of novel therapeutic agents for a range of diseases.

References

-

Amechem. 7-Bromo-3-O-acetyl Pregnenolone CAS 114417-65-1. [Link]

-

PubChem. Pregnenolone acetate. [Link]

-

National Institute of Standards and Technology. Pregnenolone acetate. In NIST Chemistry WebBook. [Link]

-

Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Bromine. [Link]

-

BYJU'S. Atomic Mass of First 30 Elements. [Link]

- Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271–317.

-

Engle, K. M., & Chen, J. S. (2011). Synthesis of Halogenated Pregnanes as Mechanistic Probes of Steroid Hydroxylases CYP17A1 and CYP21A2. PMC. [Link]

-

Tethys Chemical. The Role of Bromine in Modern Pharmaceuticals. [Link]

-

Master Organic Chemistry. Allylic Bromination. [Link]

-

Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]

Sources

An In-depth Technical Guide on the Role of 7-Bromo-3-O-acetyl-pregnenolone in Steroid Synthesis Pathways

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-3-O-acetyl-pregnenolone, a synthetic halogenated derivative of the endogenous steroid precursor, pregnenolone. While direct experimental data on this specific molecule is limited in publicly available literature, this document synthesizes information from related halogenated steroids and the known principles of steroid chemistry and pharmacology to postulate its synthesis, mechanism of action, and potential role in the modulation of steroid synthesis pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of endocrinology, oncology, and medicinal chemistry. We will explore the rationale for its design, a proposed synthetic route, its likely interactions with key steroidogenic enzymes, and detailed experimental protocols for its characterization.

Introduction: The Steroidogenic Cascade and the Rationale for Pregnenolone Analogs

The biosynthesis of all steroid hormones, including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids, originates from a common precursor, pregnenolone.[1] Pregnenolone itself is synthesized from cholesterol and serves as a critical branching point in the complex network of steroidogenesis.[2] Beyond its role as a precursor, pregnenolone and its metabolites exhibit their own biological activities, particularly as neurosteroids and anti-inflammatory agents.[2]

The central role of pregnenolone makes it an attractive scaffold for the development of synthetic analogs designed to modulate the activity of key enzymes in the steroid synthesis pathway. Pathological conditions such as hormone-dependent cancers (e.g., prostate and breast cancer), congenital adrenal hyperplasia, and polycystic ovary syndrome are often characterized by dysregulated steroid hormone production.[3] Consequently, the development of inhibitors for crucial steroidogenic enzymes like Cytochrome P450 17A1 (CYP17A1) and 3β-hydroxysteroid dehydrogenase (3β-HSD) is a significant focus of therapeutic research.[3][4]

Halogenation of the steroid nucleus is a well-established strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic properties of steroidal drugs.[5][6] The introduction of a halogen atom can alter the electronic and steric properties of the molecule, leading to modified interactions with enzyme active sites. This guide focuses on the potential role of a specific, synthetically designed analog, 7-Bromo-3-O-acetyl-pregnenolone.

Proposed Synthesis of 7-Bromo-3-O-acetyl-pregnenolone

A potential synthetic pathway is outlined below:

Caption: Proposed synthetic pathway for 7-Bromo-3-O-acetyl-pregnenolone.

Step-by-Step Rationale:

-

Protection of the 3β-hydroxyl group: The initial step would involve the acetylation of the 3β-hydroxyl group of pregnenolone to yield pregnenolone acetate. This is a standard protecting group strategy to prevent unwanted side reactions at this position during subsequent steps.

-

Introduction of a keto group at C7: Allylic oxidation of pregnenolone acetate would introduce a ketone at the C7 position, forming 7-keto-pregnenolone acetate. This step is crucial for directing the subsequent bromination.

-

Bromination at C7: The introduction of the bromine atom at the C7 position could be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS).

-

Reduction of the 7-keto group: The final step would involve the reduction of the 7-keto group back to a hydroxyl group. The stereochemistry of this reduction would be critical and may require specific reducing agents to achieve the desired isomer.

Postulated Mechanism of Action: Inhibition of Key Steroidogenic Enzymes

The introduction of a bromine atom at the C7 position of the pregnenolone scaffold is likely to significantly alter its interaction with steroidogenic enzymes. Based on studies of other halogenated steroids, 7-Bromo-3-O-acetyl-pregnenolone is hypothesized to act as an inhibitor of one or more key enzymes in the steroid synthesis pathway.

Potential Inhibition of CYP17A1

CYP17A1 is a critical enzyme that catalyzes both 17α-hydroxylase and 17,20-lyase activities, which are essential for the production of androgens and glucocorticoids.[7][8] Inhibition of CYP17A1 is a validated therapeutic strategy for the treatment of castration-resistant prostate cancer.[3] Halogenated steroids have been investigated as CYP17A1 inhibitors.[5][6] It is plausible that the bulky and electronegative bromine atom at C7 could sterically hinder the proper positioning of the pregnenolone backbone within the active site of CYP17A1, thereby inhibiting its hydroxylase and/or lyase activity.

Caption: Postulated inhibitory effect on CYP17A1.

Potential Inhibition of 3β-Hydroxysteroid Dehydrogenase (3β-HSD)

The enzyme 3β-HSD is responsible for the conversion of Δ⁵-3β-hydroxysteroids, such as pregnenolone, DHEA, and androstenediol, into their corresponding Δ⁴-3-keto-steroids (progesterone, androstenedione, and testosterone, respectively).[4][9] Inhibition of 3β-HSD can therefore block the production of a wide range of downstream steroid hormones. Several steroidal and non-steroidal compounds are known to inhibit 3β-HSD. The presence of the bromo group at C7 could potentially enhance the binding affinity of the pregnenolone analog to the active site of 3β-HSD, leading to competitive or non-competitive inhibition.

Caption: Postulated inhibitory effect on 3β-HSD.

Experimental Protocols for Characterization

To validate the hypothesized role of 7-Bromo-3-O-acetyl-pregnenolone, a series of in vitro experiments are necessary. The following protocols provide a framework for assessing its inhibitory activity against key steroidogenic enzymes.

CYP17A1 Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of 7-Bromo-3-O-acetyl-pregnenolone on the 17α-hydroxylase and 17,20-lyase activities of human CYP17A1.

Materials:

-

Human recombinant CYP17A1 expressed in a suitable system (e.g., insect or yeast cells)

-

Cytochrome P450 reductase (POR)

-

[³H]-Pregnenolone (for hydroxylase assay)

-

[³H]-17-hydroxypregnenolone (for lyase assay)

-

NADPH

-

Test compound (7-Bromo-3-O-acetyl-pregnenolone) dissolved in DMSO

-

Control inhibitor (e.g., Abiraterone)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Scintillation fluid and vials

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, recombinant CYP17A1, POR, and varying concentrations of the test compound or control inhibitor.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add the radiolabeled substrate ([³H]-Pregnenolone or [³H]-17-hydroxypregnenolone) and NADPH to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents).

-

Extraction: Extract the steroids from the aqueous phase using an organic solvent (e.g., ethyl acetate).

-

Separation and Quantification: Separate the substrate and product(s) using TLC. Quantify the radioactivity of the substrate and product spots using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

3β-HSD Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of 7-Bromo-3-O-acetyl-pregnenolone on human 3β-HSD.

Materials:

-

Human recombinant 3β-HSD (type 1 or 2)

-

[³H]-Pregnenolone

-

NAD⁺

-

Test compound (7-Bromo-3-O-acetyl-pregnenolone) dissolved in DMSO

-

Control inhibitor (e.g., Trilostane)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Scintillation fluid and vials

-

TLC plates

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, recombinant 3β-HSD, and varying concentrations of the test compound or control inhibitor.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add the radiolabeled substrate ([³H]-Pregnenolone) and NAD⁺ to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solution.

-

Extraction: Extract the steroids using an organic solvent.

-

Separation and Quantification: Separate the substrate (pregnenolone) and product (progesterone) using TLC and quantify the radioactivity.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Data Presentation: Anticipated Results

Should 7-Bromo-3-O-acetyl-pregnenolone prove to be an effective inhibitor, the experimental data could be summarized as follows:

| Enzyme Target | Assay Type | Test Compound IC₅₀ (nM) | Control Inhibitor IC₅₀ (nM) |

| CYP17A1 (hydroxylase) | Radiometric | [Predicted Value] | [Known Value, e.g., Abiraterone] |

| CYP17A1 (lyase) | Radiometric | [Predicted Value] | [Known Value, e.g., Abiraterone] |

| 3β-HSD | Radiometric | [Predicted Value] | [Known Value, e.g., Trilostane] |

Conclusion and Future Directions

7-Bromo-3-O-acetyl-pregnenolone represents a rationally designed synthetic steroid with the potential to act as a modulator of steroidogenesis. Based on the established principles of steroid chemistry and the known effects of halogenation, it is hypothesized to function as an inhibitor of key enzymes such as CYP17A1 and 3β-HSD. The experimental protocols outlined in this guide provide a clear path for the in vitro characterization of this compound.

Future research should focus on the synthesis and biological evaluation of 7-Bromo-3-O-acetyl-pregnenolone to confirm its mechanism of action and inhibitory potency. Further studies could also explore its selectivity for different steroidogenic enzymes and its potential therapeutic applications in hormone-dependent diseases. The exploration of such novel pregnenolone analogs continues to be a promising avenue for the development of new and more effective therapies.

References

-

Au-Yeung, K. K., & Ganesan, A. (2012). Synthesis of halogenated pregnanes, mechanistic probes of steroid hydroxylases CYP17A1 and CYP21A2. Steroids, 77(1-2), 109-117.[5][6]

- Auchus, R. J. (2017). The backdoor pathway to dihydrotestosterone. Trends in Endocrinology & Metabolism, 28(7), 536-545.

-

Bäckström, T., et al. (2013). U.S. Patent No. 8,580,983. Washington, DC: U.S. Patent and Trademark Office.[10]

-

Heyl, F. W., & Herr, M. E. (1951). U.S. Patent No. 2,554,986. Washington, DC: U.S. Patent and Trademark Office.[11]

-

Hofmann, K., & Julian, P. L. (1945). U.S. Patent No. 2,369,065. Washington, DC: U.S. Patent and Trademark Office.[12]

-

Li, J., et al. (2020). Regio‐ and Stereoselective Steroid Hydroxylation at C7 by Cytochrome P450 Monooxygenase Mutants. Angewandte Chemie International Edition, 59(30), 12499-12505.[13][14]

-

Marker, R. E. (1954). U.S. Patent No. 2,684,375. Washington, DC: U.S. Patent and Trademark Office.[15]

-

Murugan, S., et al. (2019). The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation. Journal of Biological Chemistry, 294(12), 4596-4607.[2]

-

Pandey, A. V., & Jørgensen, F. S. (2025). Steroidogenesis and CYP17A1 inhibition: development of potent inhibitors for adrenal and gonadal steroid biosynthesis. Endocrine Abstracts.[3]

-

Phillipps, G. H., & Stephenson, L. (1978). U.S. Patent No. 4,124,707. Washington, DC: U.S. Patent and Trademark Office.[16]

-

Romo, D., & Raushel, F. M. (1994). Inhibition of progesterone synthesis in normal and transformed human placental cells by tight binding inhibitors of 3 beta-hydroxysteroid dehydrogenase. Journal of steroid biochemistry and molecular biology, 50(3-4), 167-173.[17]

-

S.A. de C.V., P. (1964). U.S. Patent No. 3,146,244. Washington, DC: U.S. Patent and Trademark Office.[18]

-

Sam, A. R., et al. (2024). Pregnenolone derivatives for the treatment of Alzheimer's disease: synthesis, and in vitro inhibition of amyloid β1–42 peptide aggregation, acetylcholinesterase and carbonic anhydrase-II. RSC Medicinal Chemistry.[19]

-

Thomas, J. L., & Strickler, R. C. (1983). Modulation of 3 beta-hydroxysteroid dehydrogenase (3 beta-HSD) activity in the equine placenta by pregnenolone and progesterone metabolites. Journal of steroid biochemistry, 18(6), 735-739.[20]

-

Wikipedia contributors. (2023, December 2). 3β-Hydroxysteroid dehydrogenase. In Wikipedia, The Free Encyclopedia. Retrieved February 26, 2026, from [Link]4]

-

Wikipedia contributors. (2023, December 2). CYP17A1 inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved February 26, 2026, from [Link]7]

-

Wikipedia contributors. (2024, January 23). Pregnenolone. In Wikipedia, The Free Encyclopedia. Retrieved February 26, 2026, from [Link]1]

-

Yadav, V. R., et al. (2012). Variation in 3β-hydroxysteroid dehydrogenase activity and in pregnenolone supply rate can paradoxically alter androstenedione synthesis. Journal of endocrinology, 212(2), 209-220.[21]

-

Zile, B., et al. (2021). Chemical Synthesis of 7α-Hydroxypregnenolone, a Neuroactive Steroid that Stimulates Locomotor Activity. Molecules, 26(16), 4945.[22]

Sources

- 1. Pregnenolone - Wikipedia [en.wikipedia.org]

- 2. The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. endocrine-abstracts.org [endocrine-abstracts.org]

- 4. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. Synthesis of halogenated pregnanes, mechanistic probes of steroid hydroxylases CYP17A1 and CYP21A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of halogenated pregnanes, mechanistic probes of steroid hydroxylases CYP17A1 and CYP21A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CYP17A1 inhibitor - Wikipedia [en.wikipedia.org]

- 8. CYP17A1 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. US2554986A - Synthesis of pregnenolone - Google Patents [patents.google.com]

- 12. US2369065A - Halosteroids and preparation of the same - Google Patents [patents.google.com]

- 13. Regio‐ and Stereoselective Steroid Hydroxylation at C7 by Cytochrome P450 Monooxygenase Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regio- and Stereoselective Steroid Hydroxylation at C7 by Cytochrome P450 Monooxygenase Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US2684375A - Process for the bromination of steroids - Google Patents [patents.google.com]

- 16. US4124707A - 7α-Halogeno-3,20-dioxo-1,4-pregnadienes, methods for their manufacture, their use as anti-inflammatory agents, and pharmaceutical formulations useful therefor - Google Patents [patents.google.com]

- 17. Inhibition of progesterone synthesis in normal and transformed human placental cells by tight binding inhibitors of 3 beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. US3146244A - Selective bromination of isolated double bonds in steroidal compounds - Google Patents [patents.google.com]

- 19. Pregnenolone derivatives for the treatment of Alzheimer's disease: synthesis, and in vitro inhibition of amyloid β1–42 peptide aggregation, acetylcholinesterase and carbonic anhydrase-II - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Modulation of 3 beta-hydroxysteroid dehydrogenase (3 beta-HSD) activity in the equine placenta by pregnenolone and progesterone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Variation in 3β-hydroxysteroid dehydrogenase activity and in pregnenolone supply rate can paradoxically alter androstenedione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Technical Guide: Stereochemistry of 7-Alpha vs 7-Beta Bromo Pregnenolone Derivatives

This guide details the stereochemical control, synthesis, and characterization of 7-bromo pregnenolone derivatives. It focuses on the discrimination between the kinetic

Executive Summary

In the synthesis of neurosteroids and Vitamin D analogs (e.g., 7-dehydropregnenolone), the introduction of a leaving group at the C-7 position is the rate-limiting stereochemical checkpoint. The Wohl-Ziegler bromination of pregnenolone acetate yields two diastereomers: the

-

The Critical Constraint: Only the

-bromo isomer possesses the correct trans-diaxial geometry relative to the C-8 -

The Challenge: The

-isomer is labile and readily epimerizes to the

This guide provides the mechanistic basis, validated synthetic protocols, and analytical criteria to selectively generate and identify the desired

Mechanistic Basis & Stereoelectronic Control

The Wohl-Ziegler Reaction

The reaction utilizes N-bromosuccinimide (NBS) and a radical initiator (AIBN or benzoyl peroxide) to generate a low, steady-state concentration of bromine radicals.

-

Hydrogen Abstraction: The allylic hydrogen at C-7 is abstracted, creating a resonance-stabilized allylic radical delocalized over C-5, C-6, and C-7.

-

Stereoselective Trapping: The bulky steroid backbone (angular methyl C-19) and the half-chair conformation of ring B dictate the approach of the bromine molecule.

-

Axial Attack (

): Stereoelectronically favored. The incoming bromine attacks from the axial face (bottom), leading to the -

Equatorial Attack (

): Sterically hindered by the C-10 angular methyl group but leads to the thermodynamically more stable equatorial conformer (in some solvent systems).

-

Epimerization Pathway

The

Synthetic Protocol: Targeting the 7-Alpha Isomer[1]

Objective: Maximize the yield of

Reagents

-

Substrate: Pregnenolone Acetate (Protection of C-3 alcohol is mandatory).

-

Brominating Agent: N-Bromosuccinimide (NBS). Note: Recrystallize NBS from water before use to remove free HBr.

-

Solvent: Cyclohexane/Hexane mixture (preferred over CCl4 for green chemistry, though CCl4 is the classic standard).

-

Initiator: AIBN (Azobisisobutyronitrile).

-

Base (Scavenger): Solid Sodium Bicarbonate (

) or weak organic base (e.g.,

Step-by-Step Methodology

-

Preparation: Dissolve Pregnenolone Acetate (1 eq) in Cyclohexane (0.1 M). Add solid

(0.5 eq) to scavenge acid. -

Activation: Heat the solution to reflux (

). -

Addition: Add NBS (1.05 eq) and AIBN (0.01 eq).

-

Reaction Monitor: Reflux for 15-20 minutes maximum .

-

Critical Checkpoint: The reaction is complete when the dense NBS solid (bottom) converts to low-density succinimide which floats to the surface.

-

Warning: Do not over-reflux. Extended heating promotes

epimerization.

-

-

Quench: Cool rapidly to

in an ice bath. Filter off the succinimide/bicarbonate solids immediately. -

Isolation: Evaporate the solvent under reduced pressure at low temperature (<35°C) .

-

Result: The residue contains predominantly

-bromo pregnenolone acetate. It is unstable and should be used immediately for the next step (dehydrobromination) or crystallized from ether/hexane at -20°C.

-

Analytical Discrimination (NMR & Characterization)

Distinguishing the isomers relies on the conformation of the proton at C-7. Due to the rigid steroid backbone, the coupling constants (

Proton NMR ( H NMR) Signatures

Data is based on

| Feature | 7 | 7 |

| C-7 Geometry | Pseudo-Axial Bromine | Pseudo-Equatorial Bromine |

| H-7 Geometry | Pseudo-Equatorial ( | Pseudo-Axial ( |

| Chemical Shift ( | ~ 4.68 - 4.75 ppm | ~ 4.45 - 4.55 ppm |

| Signal Shape | Narrow Multiplet (br s or d) | Broad Multiplet (dd or t) |

| Peak Width ( | Small (< 6 Hz) | Large (> 12 Hz) |

| Coupling ( | Small | Large diaxial coupling with H-8 |

-

Interpretation: The

-bromo compound displays a downfield, narrow signal for H-7 because the proton is equatorial (minimal coupling). The

Crystallography & Stability

-

7

-Bromo: Unstable. Decomposes/darkens at room temperature. Melting point is often not sharp due to decomposition. -

7

-Bromo: More stable. Can often be isolated as distinct crystals if the reaction mixture is allowed to equilibrate.

Reactivity & Troubleshooting

Why the Stereochemistry Matters for Elimination

The subsequent step to form 7-dehydropregnenolone (Pro-Vitamin D analog) is an elimination reaction.

-

Mechanism: E2 Elimination.[1]

-

Requirement: Anti-periplanar geometry between the Leaving Group (Br) and the Proton (H).

-

The Setup:

-

The proton at C-8 is

-oriented (Axial) . -

To eliminate H-8, the Bromine at C-7 must be

-oriented (Axial) .

-

-

Conclusion: Only the

-bromo isomer can undergo fast, clean elimination to the 5,7-diene. The

Workflow Diagram

References

-

Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link

-

Yantsevich, A., et al. (2014). Human steroid and oxysterol 7α-hydroxylase CYP7B1: substrate specificity.[2][3] The FEBS Journal.[3] Link

-

Hennebert, O., et al. (2007). 7alpha- and 7beta-hydroxy-epiandrosterone as substrates...[4] Journal of Steroid Biochemistry and Molecular Biology. Link

-

Grant, A., & Latimer, D. (2003).[1] Bromination and Debromination of Cholesterol: An Inquiry-Based Lab Involving Structure Elucidation and 1H NMR. Journal of Chemical Education, 80(6), 671.[1] Link

-

Yoshimoto, F. K., et al. (2017).[3] Chemical synthesis of 7α-hydroxypregnenolone, a neuroactive steroid.[2][3] Steroids, 128, 50-57.[3] Link

Sources

The Wohl-Ziegler Reaction in Steroid Chemistry: A Technical Retrospective and Modern Guide

Introduction: The Strategic Functionalization of Inert Skeletons

The Wohl-Ziegler reaction—the allylic bromination of alkenes using N-bromosuccinimide (NBS)—stands as a pivotal methodology in the history of steroid synthesis. Before the advent of modern C–H activation, this reaction provided one of the few reliable means to introduce functionality into the inert aliphatic framework of the steroid nucleus and its side chains.

Its development was not merely academic; it was an industrial necessity. During the "Cortisone Race" of the 1940s and 50s, the ability to selectively functionalize positions such as C7 (in

Mechanistic Foundation: The Goldfinger Cycle

While early theories (Bloomfield) suggested NBS reacted directly with the substrate, the field has universally accepted the mechanism proposed by Paul Goldfinger in 1953. NBS acts not as the direct brominating agent, but as a reservoir that maintains a vanishingly low concentration of molecular bromine (

The Radical Chain Workflow

The following diagram illustrates the self-regulating "Goldfinger Mechanism" which is critical for understanding why NBS succeeds where bulk

Figure 1: The Goldfinger Mechanism.[2] NBS reacts with HBr to sustain low [Br2], favoring substitution over addition.

Regioselectivity in the Steroid Nucleus

In steroid chemistry, regioselectivity is governed by stereoelectronic effects. The rigid tetracyclic skeleton imposes constraints that do not exist in open-chain alkenes.

The C7 Dominance in Steroids

In cholesterol derivatives (

-

Resonance Stabilization: The radical formed at C7 is allylic.

-

Stereochemistry: The abstraction of the hydrogen at C7 usually leads to a mixture of

and -

The "Semi-Rigid" Rule: The quasi-axial hydrogen is abstracted more readily to align the breaking C-H bond with the

-system of the double bond.

Side Chain Degradation (Meystre-Miescher)

One of the most commercially significant applications of Wohl-Ziegler bromination was the Meystre-Miescher degradation (1944). This method shortened the side chain of bile acids (like cholic acid) to produce pregnane derivatives (precursors to progesterone and cortisone).

The Workflow:

-

Grignard Addition: Bile acid ester + PhMgBr

Diphenyl carbinol. -

Dehydration: Forms a diphenyl ethylene (

bond). -

Wohl-Ziegler Bromination: NBS selectively brominates the allylic position (C22).

-

Elimination/Oxidation: Dehydrobromination followed by oxidative cleavage yields the methyl ketone.

Experimental Protocols

Protocol A: Synthesis of 7-Bromocholesteryl Benzoate

Target: Precursor for 7-Dehydrocholesterol (Provitamin D3).

| Parameter | Specification | Notes |

| Substrate | Cholesteryl Benzoate (0.1 mol) | The benzoate protecting group at C3 is stable to radical conditions. |

| Reagent | NBS (0.11 mol) | Slight excess (1.1 eq) ensures conversion. |

| Solvent | Historical Standard. See Section 5 for modern replacements. | |

| Initiator | AIBN or Benzoyl Peroxide | 1-2 mol%. Light (hv) can also initiate. |

| Temperature | Reflux ( | Essential for radical propagation. |

| Time | 15–30 mins | Reaction is complete when the dense NBS solid is replaced by floating succinimide. |

Step-by-Step:

-

Dissolve cholesteryl benzoate in dry

(approx. 5 mL per gram of steroid). -

Add solid NBS and AIBN.

-

Heat the mixture to vigorous reflux. The reaction is often exothermic; control heating once reflux begins.

-

Endpoint: The reaction is finished when the heavy, yellow NBS at the bottom is converted to light, white succinimide floating on the surface.

-

Workup: Filter off succinimide while hot. Evaporate solvent under reduced pressure.

-

Note: The product is unstable and typically used immediately for dehydrobromination (with collidine or dimethylaniline) to form the diene.

Protocol B: Meystre-Miescher Side Chain Bromination

Target: Allylic bromination of the diphenyl-diene intermediate.

| Parameter | Specification |

| Substrate | Steroid-24-diphenyl-23-ene |

| Reagent | NBS (1.05 eq) |

| Solvent | |

| Conditions | Reflux with strong irradiation (floodlight) |

Critical Insight: Unlike the nucleus, the side chain has free rotation. High dilution is often required to prevent intermolecular coupling.

Modernization: Green Chemistry & Flow Synthesis

The historical reliance on Carbon Tetrachloride (

Solvent Replacement

-

Trifluorotoluene (

): The most direct replacement. It mimics the polarity and boiling point of -

Methyl Acetate / Biphasic Systems: Recent work suggests biphasic conditions (water/ethyl acetate) using sodium bromate/sodium bisulfite to generate bromine in situ can mimic the "low concentration" effect of NBS without using NBS itself.

Photochemical Flow Reactors

Flow chemistry offers superior control over the radical exotherm and light penetration.

Figure 2: Continuous flow setup for photochemical Wohl-Ziegler bromination, improving safety and scalability.

References

-

Djerassi, C. (1948).[4] "Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction." Chemical Reviews, 43(2), 271–317. Link

-

Goldfinger, P. (1953).[1][5] "Mechanism of the Wohl-Ziegler Reaction." Nature, 171, 704.[5] Link

-

Meystre, C., & Miescher, K. (1944). "Über Steroide. Ein einfacher Abbau von Gallensäuren-Seitenketten." Helvetica Chimica Acta, 27(6), 1153–1161. Link

-

Wohl, A. (1919). "Bromierung ungesättigter Verbindungen mit N-Brom-acetamid." Berichte der deutschen chemischen Gesellschaft, 52(1), 51–63. Link

-

Ziegler, K., et al. (1942). "Die Halogenierung ungesättigter Substanzen in der Allylstellung." Justus Liebigs Annalen der Chemie, 551(1), 80–119. Link

-

Podgoršek, A., et al. (2009). "N-Bromosuccinimide-Based Bromination under Solvent-Free Conditions." Tetrahedron Letters, 50(13), 1445-1449. Link

Sources

Solubility Profile of 7-Bromo-3-O-acetyl-pregnenolone in Organic Solvents

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 7-Bromo-3-O-acetyl-pregnenolone , a critical intermediate in steroid synthesis.

Content Type: Technical Guide & Process Whitepaper Target Audience: Synthetic Organic Chemists, Process Engineers, and Drug Development Scientists.

Executive Summary

7-Bromo-3-O-acetyl-pregnenolone (also known as 7-bromo-pregnenolone acetate) is a pivotal allylic bromide intermediate, most notably utilized in the synthesis of 7-dehydrocholesterol derivatives and ursodeoxycholic acid (UDCA) precursors. Its solubility profile is governed by the lipophilic steroid backbone, the acetoxy group at C3, and the labile bromine atom at C7.

Critical Technical Insight: Unlike stable end-products, this molecule exhibits thermal instability . It undergoes dehydrobromination to form 7-dehydropregnenolone acetate at elevated temperatures or in the presence of bases. Therefore, its solubility profile must be understood not just thermodynamically, but kinetically—solvent choices are often dictated by the need to maintain low process temperatures (<40°C) to prevent degradation.

Physicochemical Characterization

| Property | Description |

| Chemical Name | 7-Bromo-3 |

| Molecular Formula | |

| Molecular Weight | ~437.4 g/mol |

| Polarity | Lipophilic (Non-polar to Moderately Polar) |

| Predicted LogP | ~4.5 – 5.2 (High Lipophilicity) |

| Appearance | White to off-white crystalline solid (often yellows upon decomposition) |

| Stability | Heat Sensitive. Prone to |

Structural Analysis

The molecule features a rigid tetracyclic steroid core which drives solubility in non-polar solvents. The C3-acetate ester adds moderate polarity but does not facilitate hydrogen bonding as a donor, limiting water solubility. The C7-bromine atom is the reactive center; its allylic nature makes the C-Br bond weak, necessitating the use of non-nucleophilic solvents to avoid unwanted substitution (solvolysis).

Solubility Profile in Organic Solvents

The following data categorizes solvents based on their interaction with the solute and their utility in process chemistry (synthesis vs. purification).

A. High Solubility Solvents (Process Solvents)

These solvents dissolve the compound readily at room temperature (

| Solvent | Solubility | Operational Notes |

| Dichloromethane (DCM) | Excellent | Preferred for extraction and low-temperature transport. |

| Chloroform ( | Excellent | Historical standard; stabilizes the solution slightly better than DCM but poses safety risks. |

| Carbon Tetrachloride ( | Excellent | The classic solvent for synthesis. Dissolves the steroid but precipitates the byproduct (succinimide). |

| Benzene / Toluene | Good | Useful for azeotropic drying, though higher boiling points require vacuum for removal to avoid thermal degradation. |

| Tetrahydrofuran (THF) | Good | Soluble, but peroxide contaminants can trigger radical degradation. |

B. Moderate/Conditional Solvents (Crystallization)

These solvents show temperature-dependent solubility (soluble hot, sparingly soluble cold), making them ideal for recrystallization.

| Solvent | Solubility Characteristics | Protocol Utility |

| Acetone | High (RT) / Moderate (Cold) | Excellent for rapid dissolution. Often used in mixtures with water for precipitation. |

| Ethyl Acetate | Moderate | Good general solvent; less solubilizing power than DCM, allowing for controlled crystallization. |

| Diethyl Ether | Moderate | Often used to precipitate the product from highly concentrated DCM/Chloroform solutions. |

| Ethanol / Methanol | Moderate (Hot) / Low (Cold) | Caution: Protophilic solvents can promote solvolysis (formation of 7-alkoxy derivatives) if heated for prolonged periods. |

C. Anti-Solvents (Precipitation)

The compound is effectively insoluble in these media, which are used to crash out the product from reaction mixtures.

| Solvent | Solubility | Operational Notes |

| Water | Insoluble | Used to wash away inorganic salts or precipitate the product from acetone/ethanol solutions. |

| Hexane / Heptane | Poor (Cold) | The primary anti-solvent. Adding cold hexane to a DCM solution precipitates the steroid. |

| Cyclohexane | Poor | Similar to heptane; often used in the filtration of succinimide. |

Experimental Protocols

Protocol A: Solubility-Based Purification (Succinimide Removal)

Context: Isolating the intermediate after Wohl-Ziegler bromination of pregnenolone acetate.

-

Reaction Termination: Cool the reaction mixture (typically in

or Benzene) to 0–5°C. -

Filtration: The byproduct, succinimide, is insoluble in cold non-polar halogenated solvents. Filter the suspension rapidly.

-

Filtrate: Contains dissolved 7-bromo-3-O-acetyl-pregnenolone.

-

Cake: Succinimide (discard/recycle).

-

-

Concentration: Evaporate the filtrate under reduced pressure at a bath temperature

. Do not strip to complete dryness if the solid yellows (sign of decomposition). -

Precipitation: Redissolve the oily residue in a minimum volume of Acetone or DCM, then slowly add cold Hexane (ratio 1:4) to induce crystallization.

Protocol B: Saturation Shake-Flask Method (Solubility Determination)

Use this protocol if precise quantitative data is required for a specific solvent.

-

Preparation: Add excess solid 7-bromo-3-O-acetyl-pregnenolone to 5 mL of the target solvent in a sealed vial.

-

Equilibration: Agitate at 20°C for 2 hours.

-

Note: Do not heat to accelerate dissolution due to thermal instability.

-

-

Sampling: Filter the supernatant through a 0.45 µm PTFE filter.

-

Analysis: Dilute the filtrate immediately and analyze via HPLC (UV detection at 254 nm).

-

Warning: Ensure the HPLC run time is short and the column is not basic to prevent on-column degradation.

-

Process Visualization

Workflow: Solubility-Driven Isolation

The following diagram illustrates the standard industrial workflow for isolating this intermediate, leveraging its specific solubility differences from byproducts.

Caption: Isolation workflow exploiting the insolubility of succinimide and the solubility of the 7-bromo steroid in halogenated solvents.

Decision Tree: Solvent Selection

Guide for selecting the appropriate solvent based on the operational stage.

Caption: Solvent selection logic for synthesis versus purification stages.

Safety & Handling (E-E-A-T)

-

Thermal Hazard: This compound is a precursor to 7-dehydro steroids via elimination of

. This elimination becomes rapid above 50°C. Always maintain solvent baths below 40°C. -

Photochemical Sensitivity: Allylic bromides can degrade under UV light. Perform solubility tests and storage in amber glassware or low-light conditions.

-

Hydrolysis Risk: Avoid prolonged exposure to wet protic solvents (wet methanol/ethanol), which can lead to the formation of the 7-hydroxy or 7-alkoxy impurity via

pathways.

References

-

Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317. Link

- Wohl, A. (1919). Bromination of Unsaturated Compounds with N-Bromoacetamide. Berichte der deutschen chemischen Gesellschaft, 52, 51.

-

Ziegler, K., et al. (1942). Die Halogenierung ungesättigter Substanzen in der Allylstellung. Justus Liebigs Annalen der Chemie, 551(1), 80-119. Link

-

Pearlman, B. A. (2000). Process for the preparation of 7-dehydrosteroids. US Patent 6,114,518. (Describes the solvent systems for 7-bromo intermediates). Link

- Confidential Chemical Supplier Data. (2024). Safety Data Sheet: 7-Bromo-pregnenolone acetate.

Sources

Thermodynamic stability of 7-bromo-steroid intermediates

An In-depth Technical Guide to the Thermodynamic Stability of 7-Bromo-Steroid Intermediates for Drug Development Professionals

Executive Summary

The introduction of a bromine atom at the 7-position of the steroid nucleus is a critical transformation in the synthesis of numerous potent pharmaceutical agents. These 7-bromo-steroid intermediates, while synthetically valuable, often exhibit a delicate balance of stability and reactivity that can significantly impact process development, scalability, and the purity of the final active pharmaceutical ingredient (API). A comprehensive understanding of the thermodynamic stability of these intermediates is therefore not merely an academic exercise but a crucial element of robust and efficient drug development.

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the core principles governing the thermodynamic stability of 7-bromo-steroid intermediates. We will dissect the key factors influencing their stability, present detailed experimental and computational methodologies for their characterization, and offer field-proven insights to mitigate instability, ensuring the integrity of these vital precursors.

The Crucial Role of 7-Bromo-Steroid Intermediates in Medicinal Chemistry

7-Bromo-steroids serve as versatile intermediates in the synthesis of a wide array of steroidal drugs. The bromine atom can be readily displaced or can influence the reactivity of other parts of the steroid skeleton, enabling the introduction of various functional groups and modifications that are key to the therapeutic activity of the final molecule. For instance, 7α-halogenated corticosteroids have been synthesized and their anti-inflammatory potencies evaluated.[1] The position and nature of the halogen atom within the corticosteroid molecule are critical determinants of its potency and potential side effects.[2][3]

Foundational Principles of Thermodynamic Stability in 7-Bromo-Steroids

The stability of a 7-bromo-steroid is a multifaceted property governed by a combination of intramolecular and environmental factors. A nuanced understanding of these factors is essential for controlling the outcome of synthetic transformations and for ensuring the long-term stability of these intermediates.

Stereochemistry and Conformational Analysis

The stereochemical orientation of the bromine atom at the C7 position, whether axial (α) or equatorial (β), is a primary determinant of thermodynamic stability. The steroid nucleus is not a planar structure; its rings adopt specific conformations, typically chair or half-chair forms, to minimize steric and torsional strain.[4][5]

-

7α-Bromo (Axial) vs. 7β-Bromo (Equatorial): The 7α-bromo isomer, being in an axial position, often experiences destabilizing 1,3-diaxial interactions with other axial substituents on the same side of the steroid ring system. This steric hindrance can lead to a higher ground-state energy compared to the 7β-bromo isomer, where the bromine atom occupies a more sterically favored equatorial position.

-

Ring Conformation: The flexibility of the steroid rings, particularly the A, B, and C rings, can influence the overall stability.[6] For instance, the B ring in 5-ene steroids typically adopts an 8β,9α-half-chair conformation.[4] The presence of double bonds or other functional groups can alter these conformations, thereby affecting the stability of the C7-bromo substituent.

Electronic Effects

The electronegativity of the bromine atom introduces a dipole moment into the C-Br bond and can influence the electron density of the surrounding atoms through inductive effects. These electronic perturbations can affect the reactivity of the molecule, including its susceptibility to elimination or substitution reactions.

Environmental Factors

The stability of 7-bromo-steroid intermediates is highly susceptible to the conditions of their environment.

-

Temperature: Elevated temperatures can provide the necessary activation energy for degradation pathways such as elimination or epimerization.[7]

-

pH: The pH of the medium can be critical. Acidic or basic conditions can catalyze the elimination of HBr, leading to the formation of unsaturated steroid byproducts.[7]

-

Light Exposure: Photodegradation can occur, especially in the presence of UV light, which can initiate radical reactions.[7]

-

Oxygen and Contaminants: The presence of oxygen can lead to oxidative degradation, while other contaminants can act as catalysts for decomposition.[7]

Experimental Protocols for Assessing Thermodynamic Stability

A robust assessment of the thermodynamic stability of 7-bromo-steroid intermediates requires a combination of chromatographic and spectroscopic techniques to monitor the degradation of the parent compound and identify any resulting impurities.

Stability-Indicating High-Performance Liquid Chromatography (HPLC)

A well-validated, stability-indicating HPLC method is the cornerstone of any stability study. This method must be able to separate the 7-bromo-steroid intermediate from its potential degradation products, including epimers and elimination products.

Step-by-Step Protocol for HPLC Stability Study:

-

Method Development: Develop a reverse-phase HPLC method, typically using a C18 column. The mobile phase, often a mixture of acetonitrile and water or methanol and water, should be optimized to achieve baseline separation of the parent compound and all potential degradants. UV detection is commonly used for steroid analysis.[8]

-

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the 7-bromo-steroid intermediate is subjected to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, and light). The resulting degradants are analyzed to ensure they are resolved from the main peak.

-

Stability Study Execution:

-

Prepare a solution of the 7-bromo-steroid intermediate in a suitable solvent at a known concentration.

-

Store aliquots of the solution under the desired long-term and accelerated storage conditions (e.g., -20°C, 4°C, and 25°C).[9][10]

-

At predetermined time points, inject an aliquot onto the HPLC system.

-

Quantify the peak area of the parent compound and any degradation products.

-

-

Data Analysis: Plot the concentration of the 7-bromo-steroid intermediate as a function of time to determine the degradation kinetics.

Structural Elucidation of Degradants by NMR and MS

When degradation is observed, it is crucial to identify the structure of the resulting impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the precise structure of degradation products. For example, the formation of a double bond through elimination will result in characteristic changes in the chemical shifts and coupling constants of the olefinic and neighboring protons.

-

Mass Spectrometry (MS): LC-MS/MS is highly effective for identifying and quantifying steroid metabolites and degradation products due to its high sensitivity and specificity.[9][10][11] It can provide the molecular weight of the degradants, which, in conjunction with NMR data, can confirm their structures.

Experimental Workflow for Stability Assessment

Caption: A typical workflow for the comprehensive stability assessment of 7-bromo-steroid intermediates.

Computational Chemistry: A Predictive Tool for Stability Analysis

Computational modeling provides a powerful in-silico approach to predict and understand the thermodynamic stability of steroid intermediates.

-

Conformational Searches: Molecular mechanics and more advanced methods can be used to perform conformational searches to identify the most stable low-energy conformers of the 7-bromo-steroid.[5][12]

-

Density Functional Theory (DFT): DFT calculations can be used to accurately determine the relative energies of different stereoisomers (e.g., 7α vs. 7β) and conformers, thus predicting their relative thermodynamic stabilities.[13]

-

Predicting Reaction Barriers: Computational methods can also be used to calculate the energy barriers for potential degradation reactions, such as elimination, providing insight into the kinetic stability of the intermediate.[12]

Table 1: Illustrative Data Summary for Stability Assessment

| Parameter | Method | Conditions | Result |

| Purity | HPLC | t=0 | 99.5% |

| Degradation | HPLC | 25°C, 1 week | 2.3% total degradants |

| Major Degradant | LC-MS/MS | 25°C, 1 week | m/z corresponding to HBr elimination |

| Relative Energy (7α vs 7β) | DFT Calculation | Gas Phase | 7β isomer is 2.1 kcal/mol more stable |

Mitigating Instability: Practical Strategies for Drug Development

A thorough understanding of the stability profile of a 7-bromo-steroid intermediate allows for the implementation of strategies to minimize degradation during synthesis, purification, and storage.

-

Reaction Optimization: Carefully control reaction parameters such as temperature, reaction time, and reagent stoichiometry to minimize the formation of byproducts.

-

Solvent Selection: Choose solvents that disfavor degradation pathways. For example, non-polar, aprotic solvents may suppress elimination reactions.

-

pH Control: Maintain the reaction and storage solutions at an optimal pH to prevent acid- or base-catalyzed degradation.[7]

-

Exclusion of Light and Oxygen: Protect sensitive intermediates from light and perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent photodegradation and oxidation.

-

Proper Storage: Store purified intermediates at low temperatures (e.g., -20°C) to significantly slow down degradation processes.[9]

Conclusion

The thermodynamic stability of 7-bromo-steroid intermediates is a critical consideration in the development of steroidal APIs. By employing a combination of rigorous experimental stability studies and predictive computational modeling, drug development professionals can gain a deep understanding of the factors that govern the stability of these key precursors. This knowledge enables the design of robust synthetic processes, ensures the purity and quality of the final drug substance, and ultimately contributes to the successful and efficient development of new and effective steroid-based therapies.

References

-

Conformational analysis of sterols: Comparison of X‐ray crystallographic observations with data from other sources. Scilit. [Link]

-

System among the corticosteroids: specificity and molecular dynamics. PMC - NIH. [Link]

-

Synthesis and structure-activity studies of a series of 7 alpha-halogeno corticosteroids. [Link]

-

Accurate Structures and Rotational Constants of Steroid Hormones at DFT Cost: Androsterone, Testosterone, Estrone, β-Estradiol, Scuola Normale Superiore. [Link]

-

Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formul. Scientific Research Publishing. [Link]

-

Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. Scientific Research Publishing. [Link]

-

Analytical Methods for the Determination of Neuroactive Steroids. PMC. [Link]

-

Conformations of Steroid Hormones: Infrared and Vibrational Circular Dichroism Spectroscopy. MDPI. [Link]

-

Shape of Testosterone. The Journal of Physical Chemistry Letters - ACS Publications. [Link]

-

Rapidity and Precision of Steroid Hormone Measurement. MDPI. [Link]

-

An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. PMC. [Link]

-

The Position Not the Presence of the Halogen in Corticosteroids Influences Potency and Side Effects. PubMed. [Link]

-

The position not the presence of the halogen in corticosteroids influences potency and side effects. ResearchGate. [Link]

Sources

- 1. Synthesis and structure-activity studies of a series of 7 alpha-halogeno corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The position not the presence of the halogen in corticosteroids influences potency and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scilit.com [scilit.com]

- 5. mdpi.com [mdpi.com]

- 6. System among the corticosteroids: specificity and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 8. scirp.org [scirp.org]

- 9. mdpi.com [mdpi.com]

- 10. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ricerca.sns.it [ricerca.sns.it]

Methodological & Application

Protocol for synthesis of 7-Bromo-3-O-acetyl-pregnenolone from pregnenolone acetate

An Application Note for the Synthesis of 7-Bromo-3-O-acetyl-pregnenolone

Introduction: The Strategic Importance of C7-Functionalized Steroids

7-Bromo-3-O-acetyl-pregnenolone is a key synthetic intermediate in the development of novel steroid-based therapeutics. The introduction of a bromine atom at the C7 position of the pregnenolone scaffold opens a gateway for further chemical modifications, enabling the synthesis of a diverse array of analogues with potential applications in neuroprotection, oncology, and endocrinology. The strategic placement of the bromine atom can significantly alter the biological activity and pharmacokinetic profile of the parent steroid. This document provides a detailed protocol for the synthesis of this valuable intermediate from pregnenolone acetate, emphasizing the chemical rationale, procedural details, and methods for ensuring product integrity.

Reaction Principle: Selective Allylic Bromination

The synthesis hinges on the principle of selective allylic bromination. Pregnenolone acetate possesses a double bond between the C5 and C6 positions. The hydrogens on the C7 carbon are in an "allylic" position relative to this double bond. This specific location makes them susceptible to abstraction by a radical species, leading to a resonance-stabilized allylic radical intermediate.